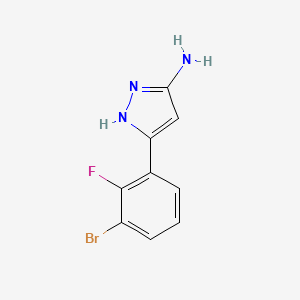

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine

Beschreibung

5-(3-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine is a halogenated pyrazole derivative characterized by a pyrazole core substituted with a 3-bromo-2-fluorophenyl group at the 5-position and an amine group at the 3-position. This compound is structurally analogous to several pyrazole-based molecules investigated for medicinal chemistry applications, including kinase inhibition and antimicrobial activity .

Eigenschaften

Molekularformel |

C9H7BrFN3 |

|---|---|

Molekulargewicht |

256.07 g/mol |

IUPAC-Name |

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H7BrFN3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |

InChI-Schlüssel |

WDOHCUUVNNFVEZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)F)C2=CC(=NN2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:

Starting Material: The synthesis begins with 3-bromo-2-fluoroaniline.

Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

The reaction conditions often include the use of solvents like ethanol or dioxane, and catalysts such as tin(II) chloride or iron powder .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Wirkmechanismus

The mechanism of action of 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its target .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | logP* | Key Features |

|---|---|---|---|---|

| 5-(3-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine | 3-Br, 2-F on phenyl | ~255.1 | ~3.2 | Dual halogenation, moderate lipophilicity |

| 5-(3-Bromophenyl)-1H-pyrazol-3-amine | 3-Br on phenyl | ~236.0 | ~2.8 | Reduced steric hindrance |

| 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | 3-CF₃ on phenyl | ~227.2 | ~3.8 | High lipophilicity, electron-withdrawing |

| 5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine | 5-Cl on thiophene | ~214.7 | ~2.5 | Bioisostere, improved metabolic stability |

| N-(3,5-di-tert-butyl-4-hydroxyphenyl)-... (4h) | 4-F on phenyl, sulfonamide | ~596.2 | ~4.1 | Polar substituents, kinase inhibition |

*logP values estimated via computational tools (e.g., ChemAxon).

Biologische Aktivität

5-(3-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine, summarizing findings from various studies and highlighting its pharmacological significance.

Synthesis and Structure

The synthesis of 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate hydrazine derivatives with substituted aromatic compounds. The presence of the bromine and fluorine substituents is significant as they can influence the compound's reactivity and biological activity.

1. Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives exhibited up to 93% inhibition of IL-6 at specific concentrations, demonstrating their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine | TBD | TBD | TBD |

| Compound A | 76 | 86 | 1 |

| Compound B | 61 | 85 | 10 |

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Studies indicate that these compounds can exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The effectiveness of 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine against specific pathogens remains to be fully elucidated, but it is hypothesized that its structural features may enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Selected Strains

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | TBD |

| Staphylococcus aureus | TBD |

| Bacillus subtilis | TBD |

3. Anticancer Potential

The anticancer properties of pyrazole derivatives are another area of interest. Some studies have shown that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The specific mechanisms through which 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine exerts its anticancer effects require further investigation, but preliminary data suggest a potential for use in cancer therapy .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

Case Study 1: Anti-inflammatory Screening

In a study involving a series of pyrazole compounds, one derivative exhibited significant inhibition of COX enzymes, suggesting potential use as a non-steroidal anti-inflammatory drug (NSAID). The compound's selectivity for COX-2 over COX-1 was noted, indicating a favorable safety profile .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of pyrazole derivatives revealed that certain compounds demonstrated strong activity against multidrug-resistant strains. The study highlighted the need for further exploration of structural modifications to enhance efficacy against resistant pathogens .

Q & A

Q. What are the optimized synthetic routes for 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between substituted acrylamides and hydrazines. For example:

- Step 1: React 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide with phenyl hydrazine in glacial acetic acid to yield 80% of the pyrazole derivative .

- Step 2: Optimize reaction temperature (e.g., 60°C for 72 hours) and stoichiometry (e.g., 1:1 molar ratio of hydrazine to acrylamide) to achieve 84% yield .

- Key Variables:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: Use and NMR to confirm substituent positions and amine functionality. Peaks at δ 3448 cm (IR) indicate NH stretching .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 270.03 g/mol for CHBrFN) .

- X-ray Diffraction: Single-crystal X-ray analysis with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and non-covalent interactions (e.g., Hirshfeld surface analysis) .

Q. How is the compound evaluated for biological activity in academic research?

Methodological Answer: Standard assays include:

- Antimicrobial Testing: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .

- Antitumor Activity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC calculations .

- Enzyme Inhibition: Evaluate kinase or α-glucosidase inhibition via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-311+G(2d,p) basis set) provide insights into:

- Molecular Electrostatic Potential (MEP): Identifies nucleophilic (amine group) and electrophilic (halogenated phenyl) sites .

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4 eV) correlate with kinetic stability and charge transfer interactions .

- Vibrational Analysis: IR frequencies computed via DFT match experimental data, validating structural assignments .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer: Discrepancies may arise from:

- Assay Variability: Standardize protocols (e.g., cell line passage number, serum concentration) .

- Compound Purity: Verify purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .

- Structural Confirmation: Re-analyze batches with NMR to rule out degradation or isomerization .

- Statistical Validation: Use triplicate experiments and ANOVA to assess significance .

Q. What strategies enhance pharmacological activity via structural modification?

Methodological Answer: Systematic SAR studies guide optimization:

- Phenyl Ring Substitution: Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to boost antimicrobial potency .

- Pyrazole Core Modification: Replace bromine with methoxy groups to improve solubility and bioavailability .

- Amine Functionalization: Acetylation or sulfonylation modulates membrane permeability and target binding .

Q. What advanced methods ensure purity and stability during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.